6-Bromoquinoxaline
Overview
Description
6-Bromoquinoxaline is a useful research compound. Its molecular formula is C8H5BrN2 and its molecular weight is 209.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
6-Bromoquinoxaline and its derivatives have been the focus of various synthetic chemistry studies. For instance, Dong-liang (2009) reports a synthesis method for 6-amino-5-bromoquinoxaline, demonstrating efficient synthesis with high yields under optimized conditions, such as specific reaction temperatures and pressures (Chang Dong-liang, 2009). Similarly, Cheng-yong (2009) describes an efficient bromination synthesis of 6-Amino-5-bromoquinoxaline using 1,3-dibromo-5,5-dimethylhydantoin, highlighting the method's advantages such as mild conditions and high yield without impurity (Ha Cheng-yong, 2009).
Applications in Medicine and Biology
This compound derivatives show potential in medical and biological applications. For example, a study by Kapishnikov et al. (2019) discusses the in vivo mode of action of bromo analogs of antimalarial drugs, providing insights into the interactions between these compounds and the malaria parasite (Kapishnikov et al., 2019). Another study by Hu et al. (2002) identifies 6-bromoaplysinopsin, a derivative of this compound, as having significant antimalarial and antimycobacterial activity in vitro, indicating its potential as a lead compound for developing new anti-infective drugs (Jin-Feng Hu et al., 2002).
Role in Drug Development and Disease Research
This compound derivatives are also important in drug development and disease research. Sklirou et al. (2017) discuss the role of 6-bromoindirubin-3′-oxime, a derivative, in activating cytoprotective cellular modules and suppressing cellular senescence, indicating its potential in prolonging healthspan and its anti-tumor properties (Sklirou et al., 2017). Esmaeelian et al. (2013) explore the anticancer activity of 6-bromoisatin, another derivative, in a colorectal cancer rodent model, supporting its use as a promising lead for cancer prevention (B. Esmaeelian et al., 2013).
Safety and Hazards
6-Bromoquinoxaline may cause serious eye irritation, respiratory irritation, and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with the skin, wash with plenty of soap and water. Wear protective gloves, protective clothing, eye protection, and face protection .
Future Directions
Biochemical Analysis
Biochemical Properties
6-Bromoquinoxaline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. It also binds to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the biochemical pathways and mechanisms in which this compound is involved .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. These effects are essential for studying the cellular responses to this compound and its potential therapeutic applications .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to specific sites on enzymes and proteins, altering their activity. This binding can either inhibit or activate the enzymes, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to changes in its activity and effects. These temporal effects are essential for understanding the long-term impact of this compound in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating metabolic pathways and improving cellular function. At higher doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. These dosage effects are crucial for determining the therapeutic window and safety profile of this compound in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of metabolites and the overall metabolic activity of cells. For instance, this compound has been shown to inhibit specific enzymes in the metabolic pathways, leading to changes in the levels of certain metabolites. These interactions are essential for understanding the metabolic role of this compound and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of this compound in different cellular compartments. For example, this compound can bind to transport proteins that facilitate its movement across cell membranes, affecting its distribution within the cell. Understanding these transport mechanisms is crucial for studying the pharmacokinetics and pharmacodynamics of this compound .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins, influencing gene expression. These localization patterns are essential for understanding the cellular mechanisms of this compound .
Properties
IUPAC Name |
6-bromoquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYFLUFQGFNMRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346282 | |
Record name | 6-Bromoquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90346282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50998-17-9 | |
Record name | 6-Bromoquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90346282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromoquinoxaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-bromoquinoxaline affect echinomycin production in Streptomyces echinatus?
A1: Research indicates that this compound acts as an analog of quinoxaline-2-carboxylic acid, a crucial precursor in echinomycin biosynthesis. When added to Streptomyces echinatus protoplast suspensions alongside radiolabeled tryptophan, this compound significantly reduced the incorporation of the radiolabel into echinomycin []. This suggests that this compound might compete with the natural precursor, ultimately hindering the formation of echinomycin.
Q2: Does this compound lead to the production of any alternative metabolites in Streptomyces echinatus?
A2: While the provided abstracts don't explicitly mention the formation of specific metabolites from this compound, they highlight that similar analogs of quinoxaline-2-carboxylic acid can lead to the biosynthesis of "bis-substituted metabolites" not observed in unsupplemented cultures []. It's plausible that this compound could also contribute to forming such alternative compounds, but further research is needed to confirm this.
Q3: Is the observed ultraviolet absorption spectrum of this compound relevant to its biological activity?
A3: The study on the ultraviolet absorption spectrum of this compound [] focuses on characterizing its electronic transitions (n→π*) and how they are influenced by solvent polarity. While this information is crucial for understanding the molecule's photophysical properties, it doesn't directly explain its impact on echinomycin biosynthesis. Further research correlating spectral properties with biological activity would be needed to establish such a link.
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